molecular formula C16H11ClN2O3 B12887442 Benzoic acid, 2-((7-chloro-4-quinolinyl)amino)-5-hydroxy- CAS No. 72071-22-8

Benzoic acid, 2-((7-chloro-4-quinolinyl)amino)-5-hydroxy-

Cat. No.: B12887442
CAS No.: 72071-22-8
M. Wt: 314.72 g/mol
InChI Key: HPJFHTNAPDENER-UHFFFAOYSA-N
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Description

Benzoic acid, 2-((7-chloro-4-quinolinyl)amino)-5-hydroxy- is a compound that belongs to the class of quinoline derivatives. This compound is known for its significant biological activities, including antimicrobial, antimalarial, and anticancer properties. The presence of the quinoline ring and the benzoic acid moiety in its structure contributes to its diverse pharmacological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-((7-chloro-4-quinolinyl)amino)-5-hydroxy- typically involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length. The intermediates are then treated with substituted aromatic or heteroaromatic aldehydes to form the corresponding Schiff bases . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-((7-chloro-4-quinolinyl)amino)-5-hydroxy- undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Nucleophilic substitution reactions are common, especially at the chloro position of the quinoline ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids are used under acidic or basic conditions.

    Reduction: Common reducing agents include hydrogen gas with a metal catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols are used in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

Benzoic acid, 2-((7-chloro-4-quinolinyl)amino)-5-hydroxy- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of benzoic acid, 2-((7-chloro-4-quinolinyl)amino)-5-hydroxy- involves its interaction with molecular targets such as enzymes and receptors. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit key enzymes involved in metabolic pathways, leading to the death of microbial or cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Hydroxychloroquine: A well-known antimalarial drug with a similar quinoline structure.

    Chloroquine: Another antimalarial agent with structural similarities.

    Quinine: A natural alkaloid used to treat malaria.

Uniqueness

Benzoic acid, 2-((7-chloro-4-quinolinyl)amino)-5-hydroxy- is unique due to the presence of both the benzoic acid and quinoline moieties, which contribute to its diverse biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications.

Biological Activity

Benzoic acid derivatives have gained significant attention in pharmacological research due to their diverse biological activities. The compound Benzoic acid, 2-((7-chloro-4-quinolinyl)amino)-5-hydroxy- (CID 155694) is particularly noteworthy for its potential therapeutic applications. This article explores its biological activity, supported by research findings, data tables, and case studies.

  • Chemical Formula : C₁₆H₁₁ClN₂O₃
  • Molecular Weight : 314.72 g/mol
  • Structure : The compound features a benzoic acid backbone with a chloroquinoline moiety, which is critical for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Benzoic acid derivatives are known for their antimicrobial properties. Studies have shown that compounds similar to this derivative can inhibit the growth of various bacteria and fungi.
  • Antiproliferative Effects : Some benzoic acid derivatives have demonstrated the ability to inhibit cancer cell proliferation in vitro.
  • Proteasome and Autophagy Modulation : Recent studies suggest that benzoic acid derivatives can enhance the activity of proteasome and autophagy systems, which are crucial for cellular homeostasis and protein degradation.

Antimicrobial Activity

A study published in Molecules highlighted the antimicrobial efficacy of benzoic acid derivatives against common pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for various strains:

CompoundPathogenMIC (µg/mL)
Compound AStaphylococcus aureus3.12
Compound BEscherichia coli12.5
Compound CCandida albicans6.25

These results indicate that benzoic acid derivatives can serve as potential lead compounds for developing new antimicrobial agents .

Antiproliferative Effects

In a study assessing the cytotoxicity of benzoic acid derivatives on cancer cell lines (Hep-G2 and A2058), the compound demonstrated low cytotoxicity while significantly inhibiting cell growth at specific concentrations:

Cell LineConcentration (µM)Cell Growth Inhibition (%)
Hep-G254.81
A205855.02

This suggests that while the compound is not overtly toxic to normal cells, it may still exert effects on cancerous cells, warranting further investigation into its mechanisms of action .

Proteasome Activity Enhancement

The compound has been shown to enhance proteasome activity, which is critical in regulating protein degradation pathways. In vitro assays indicated a significant increase in chymotrypsin-like activity when treated with this benzoic acid derivative:

TreatmentChymotrypsin-like Activity (%)
Control100
Compound467.3 ± 3.9

This finding supports the hypothesis that the compound could be utilized as a modulator of proteostasis, particularly in aging-related studies .

Case Studies

  • Case Study on Cancer Cell Lines : A comprehensive evaluation was conducted on the effects of the compound on various cancer cell lines. Results showed that at low concentrations, it selectively inhibited cancer cell proliferation without affecting normal fibroblasts, indicating its potential as a targeted therapeutic agent .
  • In Silico Studies : Computational modeling has suggested that the compound binds effectively to key proteins involved in cellular stress responses, further supporting its role in enhancing autophagic processes .

Properties

CAS No.

72071-22-8

Molecular Formula

C16H11ClN2O3

Molecular Weight

314.72 g/mol

IUPAC Name

2-[(7-chloroquinolin-4-yl)amino]-5-hydroxybenzoic acid

InChI

InChI=1S/C16H11ClN2O3/c17-9-1-3-11-14(5-6-18-15(11)7-9)19-13-4-2-10(20)8-12(13)16(21)22/h1-8,20H,(H,18,19)(H,21,22)

InChI Key

HPJFHTNAPDENER-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)C(=O)O)NC2=C3C=CC(=CC3=NC=C2)Cl

Origin of Product

United States

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